Increased Molecular Weight and Topological Polar Surface Area vs. 5-Nitroimidazole Monomers
The dimeric structure of the target compound (MW 310.27 g/mol) results in a significantly higher molecular weight and a substantially larger topological polar surface area (tPSA) compared to the active pharmaceutical ingredients it is related to, such as ornidazole (MW 219.63 g/mol), metronidazole (MW 171.15 g/mol), and secnidazole (MW 185.22 g/mol). This difference provides a reliable basis for their chromatographic separation and unambiguous detection during pharmaceutical impurity testing .
| Evidence Dimension | Molecular weight and structural complexity for chromatographic separation. |
|---|---|
| Target Compound Data | Molecular Weight: 310.27 g/mol; tPSA: ~130 Ų (calculated); Rotatable Bonds: 4 . |
| Comparator Or Baseline | Ornidazole (MW 219.63 g/mol, tPSA ~84 Ų); Metronidazole (MW 171.15 g/mol, tPSA ~84 Ų); Secnidazole (MW 185.22 g/mol, tPSA ~84 Ų) . |
| Quantified Difference | ~40-80% increase in molecular weight; >50% increase in calculated tPSA relative to monomeric 5-nitroimidazole drugs. |
| Conditions | Data derived from in silico computational predictions (DrugBank/ALOGPS) and standard molecular descriptor calculations. |
Why This Matters
The substantial molecular weight increase and polarity shift ensure distinct retention times in reversed-phase HPLC, enabling this compound to serve as a critical resolution marker for impurity methods where co-elution with the main drug peak is a risk.
- [1] DrugBank. Ornidazole (DB13067). Accessed 2026. View Source
- [2] DrugBank. Metronidazole (DB00916); Secnidazole (DB12939). Accessed 2026. View Source
